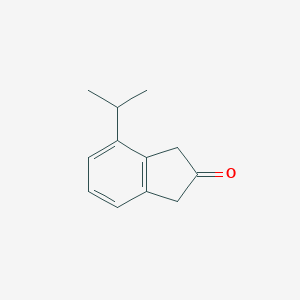

4-Isopropyl-1H-inden-2(3H)-one

Descripción

4-Isopropyl-1H-inden-2(3H)-one is a bicyclic organic compound featuring an indenone core (a fused benzene and cyclopentene ring system) substituted with an isopropyl group at the 4-position and a ketone at the 2-position. The molecular formula is inferred to be C₁₂H₁₄O, with a molecular weight of 174.23 g/mol. Its structure combines aromatic and ketonic functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Propiedades

Número CAS |

152685-99-9 |

|---|---|

Fórmula molecular |

C12H14O |

Peso molecular |

174.24 g/mol |

Nombre IUPAC |

4-propan-2-yl-1,3-dihydroinden-2-one |

InChI |

InChI=1S/C12H14O/c1-8(2)11-5-3-4-9-6-10(13)7-12(9)11/h3-5,8H,6-7H2,1-2H3 |

Clave InChI |

QUDWUXHMYKVYIY-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC2=C1CC(=O)C2 |

SMILES canónico |

CC(C)C1=CC=CC2=C1CC(=O)C2 |

Sinónimos |

2H-Inden-2-one,1,3-dihydro-4-(1-methylethyl)-(9CI) |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1H-inden-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride, followed by cyclization to form the indanone structure. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride.

Industrial Production Methods: Industrial production of 4-Isopropyl-1H-inden-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 4-Isopropyl-1H-inden-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed:

Oxidation: 4-Isopropyl-1H-inden-2(3H)-one can be oxidized to 4-isopropyl-2-indanone-1-carboxylic acid.

Reduction: Reduction yields 4-isopropyl-2-indanol.

Substitution: Halogenated derivatives such as 4-isopropyl-5-bromo-2-indanone can be formed.

Aplicaciones Científicas De Investigación

4-Isopropyl-1H-inden-2(3H)-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: 4-Isopropyl-1H-inden-2(3H)-one derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mecanismo De Acción

The mechanism of action of 4-Isopropyl-1H-inden-2(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, indanone derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Isopropyl-1H-inden-2(3H)-one with structurally related indenone derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 4-Isopropyl-1H-inden-2(3H)-one | C₁₂H₁₄O | 174.23 | Isopropyl (C₄), ketone (C₂) | Aromatic ring, ketone |

| 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one | C₁₄H₉NO₂ | 223.23 | Pyridinyl (C₂), hydroxyl (C₃) | Aromatic ring, ketone, hydroxyl |

| 3-Hydroxy-2,3-dihydro-1H-inden-1-one | C₉H₈O₂ | 148.16 | Hydroxyl (C₃), dihydro structure | Ketone, hydroxyl, non-aromatic |

| 3-(4-Hydroxyphenyl)-1,1,3-trimethyl-2H-inden-5-ol | C₁₈H₂₀O₂ | 268.35 | Hydroxyphenyl (C₃), methyl groups | Aromatic ring, hydroxyl |

Key Differences and Implications

Substituent Effects: The isopropyl group in the target compound increases steric hindrance and lipophilicity compared to the pyridinyl or hydroxyphenyl groups in analogs. This may enhance membrane permeability in drug design but reduce aqueous solubility . The ketone at C₂ in the target compound vs.

Aromaticity and Stability: The fully aromatic indenone core in 4-Isopropyl-1H-inden-2(3H)-one contrasts with the dihydro structure of 3-Hydroxy-2,3-dihydro-1H-inden-1-one, which lacks aromatic stability. This difference impacts chemical reactivity and shelf-life, with non-aromatic analogs being more prone to oxidation .

Biological Relevance :

- Hydroxyl groups (e.g., in 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one) may confer antioxidant properties or hydrogen-bonding capacity, whereas the isopropyl group in the target compound could optimize pharmacokinetic properties like logP in drug candidates .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.